BLT-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

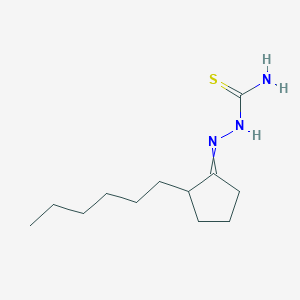

[(2-hexylcyclopentylidene)amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUSBISUVLUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCC1=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the BLT1 Receptor Signaling Pathway in Neutrophils

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a critical role in inflammatory responses. It functions as a powerful chemoattractant for leukocytes, particularly neutrophils. The biological effects of LTB4 are primarily mediated through its high-affinity G protein-coupled receptor (GPCR), the BLT1 receptor.[1][2] In neutrophils, the activation of BLT1 by LTB4 initiates a cascade of intracellular signaling events that are fundamental to the innate immune response, governing processes such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

The LTB4-BLT1 signaling axis is not only a key driver of acute inflammation but also acts as a critical signal-relay mechanism. Neutrophils responding to primary chemoattractants produce and secrete LTB4, which then acts in an autocrine and paracrine fashion to amplify the chemotactic response and recruit more leukocytes to the site of inflammation.[3][4][5] Understanding the intricacies of this pathway is paramount for developing targeted therapeutics for a wide range of inflammatory diseases, including arthritis, asthma, and atherosclerosis.[6][7]

Core Signaling Pathways

Upon binding of LTB4, the BLT1 receptor, which is primarily coupled to the Gi class of heterotrimeric G proteins, undergoes a conformational change. This initiates the dissociation of the G protein into its Gαi and Gβγ subunits, which then activate multiple downstream effector pathways.

The dissociated Gβγ subunit is a primary activator of phosphoinositide 3-kinase γ (PI3Kγ).

-

PI3K Activation: Gβγ directly binds to and activates PI3Kγ at the plasma membrane.

-

PIP3 Production: Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Recruitment of PH Domain Proteins: PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the membrane.

-

Akt Activation: This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases.

-

Downstream Effects: Activated Akt is a crucial node that regulates cytoskeletal dynamics essential for cell migration and polarity. It also plays a role in promoting cell survival by inhibiting apoptotic pathways.

Both Gαi and Gβγ subunits contribute to the activation of Phospholipase Cβ (PLCβ).

-

PLCβ Activation: The G protein subunits activate PLCβ.

-

PIP2 Hydrolysis: PLCβ hydrolyzes PIP2 into two second messengers: inositol (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[8]

-

PKC Activation: DAG, along with the elevated cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family.

-

Downstream Effects: The surge in intracellular calcium is a critical signal for numerous neutrophil functions, including degranulation, activation of NADPH oxidase for the oxidative burst, and regulation of cytoskeletal proteins involved in chemotaxis.[9]

BLT1 signaling also leads to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK1/2 and p38 MAPK.[4]

-

Ras/Raf/MEK/ERK Cascade: Activation can occur through various upstream signals, including PKC and receptor tyrosine kinase transactivation. This pathway is linked to gene expression, cell survival, and proliferation.[10]

-

p38 MAPK Pathway: The activation of p38 MAPK is particularly important for inflammatory responses, regulating cytokine production and chemotaxis.

-

NF-κB Activation: Downstream of these cascades, BLT1 activation can lead to the activation of the transcription factor NF-κB, which drives the expression of numerous pro-inflammatory genes.[11]

Functional Outcomes of BLT1 Signaling

Activation of the BLT1 receptor on neutrophils triggers a suite of pro-inflammatory functions essential for host defense.

-

Chemotaxis: BLT1 is a potent inducer of directed neutrophil migration. The signaling cascades, particularly the PI3K pathway, establish front-to-back polarity. PIP3 accumulation at the leading edge drives actin polymerization, forming lamellipodia, while myosin activation at the rear, also regulated by the LTB4-BLT1 axis, facilitates retraction of the uropod.[3][12][13]

-

Degranulation: The increase in intracellular Ca²⁺ is a primary trigger for the fusion of neutrophil granules (azurophilic, specific, and gelatinase) with the plasma membrane or phagosome.[14][15] This releases a host of antimicrobial proteins, proteases (like elastase), and myeloperoxidase (MPO) to combat pathogens.[14][15]

-

Oxidative Burst: BLT1 signaling, through PKC and other pathways, promotes the assembly and activation of the NADPH oxidase complex at the membrane. This enzyme generates a massive amount of superoxide (O₂⁻), which is a precursor for other ROS that are highly microbicidal. LTB4 can also enhance the oxidative response triggered by other stimuli like fMLP.[16]

-

Amplification of Inflammation: Neutrophils activated via primary chemoattractants synthesize and release LTB4, which then stimulates BLT1 receptors on the same and neighboring cells.[4][5] This signal relay loop amplifies the inflammatory response, ensuring robust recruitment of immune cells to the site of injury or infection.[4][5]

-

Regulation of Apoptosis: LTB4/BLT1 signaling has a role in mediating neutrophil apoptosis, a critical process for the resolution of inflammation.[17] This pathway can down-regulate cAMP, which influences the expression of components of the death-inducing signaling complex.[17]

Quantitative Data

The following tables summarize key quantitative parameters associated with the LTB4-BLT1 signaling axis.

Table 1: Ligand Binding and Receptor Affinity

| Ligand | Receptor | Cell Type / System | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| LTB4 | BLT1 | Various Leukocytes | Kd | ~0.1 - 2 nM | [4] |

| LTB4 | BLT2 | Various | Kd | ~20 nM |[4] |

Table 2: Functional Potency (EC₅₀ Values)

| Response | Stimulus | Cell Type | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| Chemotaxis | LTB4 | Human Neutrophils | EC₅₀ | 10⁻⁶ M (Optimum) | [18] |

| Intracellular Ca²⁺ Rise | LTB4 | Human Neutrophils | EC₅₀ | 2 x 10⁻¹⁰ M |[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the BLT1 pathway.

Principle: This protocol isolates neutrophils from whole blood using density gradient centrifugation to separate cell populations based on their density.

Methodology:

-

Blood Collection: Collect human peripheral blood into tubes containing an anticoagulant (e.g., ACD).

-

Dextran Sedimentation: Mix blood with an equal volume of 3% Dextran T500 to aggregate and sediment red blood cells (RBCs).

-

Leukocyte-Rich Plasma Collection: After 30-60 minutes, carefully collect the upper leukocyte-rich plasma layer.

-

Density Gradient Centrifugation: Layer the plasma onto a density gradient medium (e.g., Ficoll-Paque or Percoll). Centrifuge according to the manufacturer's instructions (e.g., 400 g for 30 min). This will separate mononuclear cells (top layer) from granulocytes/neutrophils (pellet).

-

RBC Lysis: Resuspend the neutrophil pellet and lyse contaminating RBCs using a hypotonic lysis buffer for a short period (30-60 seconds), followed by restoration of isotonicity.

-

Washing and Resuspension: Wash the purified neutrophils with a suitable buffer (e.g., HBSS) and resuspend in the desired experimental medium at the required concentration (e.g., 3 x 10⁶ cells/mL).[19] Keep cells on ice to prevent premature activation.

Principle: This assay measures the directed migration of neutrophils through a porous membrane towards a chemoattractant gradient.

Methodology:

-

Chamber Setup: Use a modified Boyden chamber or a Transwell insert system. The chamber consists of an upper and lower well separated by a polycarbonate filter with a defined pore size (typically 3-5 µm for neutrophils).

-

Loading Chemoattractant: Add the chemoattractant solution (e.g., LTB4 at various concentrations) to the lower wells of the chamber. Add control buffer to negative control wells.

-

Loading Cells: Place the purified neutrophil suspension into the upper wells (the Transwell insert).

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ atmosphere for a defined period (e.g., 30-90 minutes) to allow cells to migrate.[20]

-

Quantification:

-

Filter Staining: Remove the filter, fix the cells, and stain with a dye (e.g., Diff-Quik). Count the number of cells that have migrated to the lower side of the filter using light microscopy.[21]

-

Cell Counting: Alternatively, collect the cells that have migrated into the lower chamber and count them using a hemocytometer or flow cytometry.[20]

-

-

Data Analysis: Express results as the number of migrated cells or as a chemotactic index (distance migrated toward chemoattractant / distance of spontaneous migration).[22]

Principle: This method uses fluorescent calcium indicators to measure changes in cytosolic free Ca²⁺ concentration following receptor activation.

Methodology:

-

Cell Loading: Incubate purified neutrophils with a cell-permeant calcium-sensitive dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-4 AM) at 37°C for 30-45 minutes.[9][23] Intracellular esterases will cleave the AM group, trapping the fluorescent dye inside the cells.[24]

-

Washing: Wash the cells to remove excess extracellular dye.

-

Equilibration: Resuspend the cells in a calcium-containing buffer and allow them to equilibrate, often at 37°C, for 10-30 minutes before measurement.[24][25]

-

Measurement: Use a fluorometer, fluorescence microscope, or flow cytometer to measure the fluorescence of the cell suspension.

-

Baseline: Record a stable baseline fluorescence for 1-2 minutes.[23]

-

Stimulation: Add the agonist (LTB4) and continue recording the fluorescence change over time.

-

Controls: Use an ionophore (e.g., ionomycin) as a positive control for maximal calcium influx and a chelator (e.g., EGTA) as a negative control.[24]

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2 or Indo-1, calculate the ratio of fluorescence at two different emission or excitation wavelengths. This ratio is proportional to the intracellular Ca²⁺ concentration and minimizes artifacts from dye loading or cell volume changes.[24][26]

-

For single-wavelength dyes like Fluo-4, express the data as a change in fluorescence intensity over baseline.

-

Principle: This assay quantifies the release of myeloperoxidase (MPO), an enzyme specific to azurophilic granules, into the supernatant as an indicator of degranulation.

Methodology:

-

Cell Stimulation: Incubate purified neutrophils in a buffer (e.g., HBSS with Ca²⁺ and Mg²⁺). Add the stimulus (e.g., LTB4, often in combination with cytochalasin B to enhance the response) and incubate for a set time (e.g., 15-30 minutes) at 37°C.

-

Stop Reaction: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation (e.g., 400 g for 5 min at 4°C).

-

Collect Supernatant: Carefully collect the supernatant, which contains the released granule contents.

-

MPO Activity Measurement:

-

Prepare a reaction buffer containing a substrate for MPO, such as o-dianisidine dihydrochloride (OD) or 3,3',5,5'-tetramethylbenzidine (TMB), and hydrogen peroxide (H₂O₂).

-

Add a portion of the cell supernatant to the reaction buffer.

-

Measure the change in absorbance over time using a spectrophotometer at the appropriate wavelength (e.g., 460 nm for OD).

-

-

Data Analysis: Calculate the percentage of total MPO released by comparing the activity in the supernatant to the activity in a sample of cells lysed with a detergent (representing 100% release).

References

- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The LTB4–BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Leukotriene B4-receptor-1 mediated host response shapes gut microbiota and controls colon tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transduction by leukotriene B4 receptors of increases in cytosolic calcium in human polymorphonuclear leukocytes [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The LTB4-BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neutrophil Degranulation of Azurophil and Specific Granules | Springer Nature Experiments [experiments.springernature.com]

- 16. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Assay to Monitor Degranulation of Azurophilic Granules in Neutrophils following Activation [jove.com]

- 20. researchgate.net [researchgate.net]

- 21. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]

- 22. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. pnas.org [pnas.org]

- 24. bu.edu [bu.edu]

- 25. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 26. Optical Methods for the Measurement and Manipulation of Cytosolic Calcium Signals in Neutrophils | Springer Nature Experiments [experiments.springernature.com]

The Core Mechanism of BLT-1 Inhibition on Scavenger Receptor Class B Type I (SR-BI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Scavenger Receptor Class B Type I (SR-BI) is a pivotal membrane receptor in lipid metabolism, primarily recognized for its role in the reverse cholesterol transport pathway. It facilitates the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) into cells, particularly in the liver for biliary excretion, and also mediates bidirectional cholesterol flux. The intricate mechanism of SR-BI has made it a significant target for therapeutic intervention in cardiovascular diseases. Block Lipid Transport-1 (BLT-1), a potent small molecule inhibitor, has emerged as a critical tool for elucidating the function of SR-BI. This technical guide provides an in-depth analysis of the mechanism of action of this compound on SR-BI, supported by quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.

This compound: A Potent and Specific Inhibitor of SR-BI-Mediated Lipid Transport

This compound, a thiosemicarbazone copper chelator, selectively inhibits the lipid transfer functions of SR-BI.[1] It effectively blocks both the selective uptake of lipids from HDL into cells and the efflux of cellular cholesterol to HDL.[2][3] A key feature of this compound's mechanism is its ability to inhibit lipid transport without blocking the binding of HDL to SR-BI. In fact, this compound has been shown to enhance the binding affinity of HDL to the receptor.[2] This paradoxical effect suggests a decoupling of HDL binding from the subsequent lipid transport process, providing a unique avenue for studying the intricate mechanics of SR-BI.

Quantitative Efficacy of this compound

The inhibitory potency of this compound on SR-BI-mediated lipid transport has been quantified in various cellular and cell-free systems. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the nanomolar range.

| Assay | Cell Line/System | IC50 Value | Reference |

| DiI-HDL Uptake | ldlA[mSR-BI] cells | 60 nM | [1] |

| [3H]CE-HDL Uptake | ldlA[mSR-BI] cells | 110 nM | [1] |

| SR-BI-dependent [3H]CE Uptake | mSR-BI-t1-containing liposomes | 57 nM | [1] |

| SR-BI-dependent [3H]CE Uptake | Liposomes | 98 nM | [1] |

| HCV Entry | Huh 7.5.1 cells | 0.96 µM | [1] |

Mechanism of Action: Covalent Modification of Cysteine 384

The molecular basis for this compound's inhibitory action lies in its interaction with a specific residue within the extracellular domain of SR-BI. Studies have identified cysteine 384 (Cys384) as the critical molecular target for this compound.[4] this compound is an irreversible inhibitor that likely forms a covalent bond with the free thiol group of Cys384.[4] This modification is thought to obstruct a putative hydrophobic channel within SR-BI that is necessary for the translocation of lipids between HDL and the cell membrane.[5][6] Mutation of Cys384 to serine renders SR-BI insensitive to this compound, confirming the specificity of this interaction.[4][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on SR-BI function.

SR-BI-Mediated DiI-HDL Uptake Assay

This assay measures the selective uptake of the fluorescent lipid analog DiI from labeled HDL particles into cells expressing SR-BI.

Materials:

-

ldlA[mSR-BI] cells (or other suitable cell line expressing SR-BI)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

DiI-labeled HDL (DiI-HDL)

-

This compound inhibitor stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed ldlA[mSR-BI] cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight in DMEM with 10% FBS.

-

Serum Starvation: The following day, wash the cells once with PBS and replace the growth medium with serum-free DMEM. Incubate for 2 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be kept below 0.5%. Add the this compound dilutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO only).

-

DiI-HDL Incubation: Add DiI-HDL to each well at a final concentration of 10 µg/mL. To determine non-specific uptake, include wells with a 40-fold excess of unlabeled HDL. Incubate for 2-4 hours at 37°C.

-

Cell Lysis and Measurement: Aspirate the medium and wash the cells three times with cold PBS. Lyse the cells with cell lysis buffer.

-

Fluorescence Reading: Measure the fluorescence of the cell lysates using a fluorometer with an excitation wavelength of ~549 nm and an emission wavelength of ~565 nm.

-

Data Analysis: Subtract the fluorescence values of the non-specific uptake wells from all other readings. Normalize the data to the vehicle control to determine the percentage of inhibition. Calculate the IC50 value by fitting the data to a dose-response curve.

SR-BI-Mediated [3H]Cholesteryl Ester (CE) HDL Uptake Assay

This assay quantifies the selective uptake of radiolabeled cholesteryl esters from HDL.

Materials:

-

ldlA[mSR-BI] cells

-

DMEM with 10% FBS

-

Serum-free DMEM

-

[3H]CE-labeled HDL

-

This compound inhibitor stock solution (in DMSO)

-

PBS

-

0.1 M NaOH

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment: Follow steps 1-3 from the DiI-HDL uptake assay protocol.

-

[3H]CE-HDL Incubation: Add [3H]CE-HDL to each well at a final concentration of 10 µg/mL. For non-specific uptake control, add a 40-fold excess of unlabeled HDL. Incubate for 2-4 hours at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells three times with cold PBS. Dissolve the cells in 0.1 M NaOH.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specific uptake by subtracting the radioactivity of the non-specific control wells. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Cellular Cholesterol Efflux Assay

This assay measures the movement of radiolabeled cholesterol from cells to an acceptor, such as HDL, and is used to assess the inhibitory effect of this compound on this process.

Materials:

-

Cells expressing SR-BI (e.g., ldlA[mSR-BI] or macrophages)

-

DMEM with 10% FBS

-

[3H]-cholesterol

-

Serum-free DMEM with 0.2% BSA

-

HDL (as cholesterol acceptor)

-

This compound inhibitor stock solution (in DMSO)

-

PBS

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Labeling: Plate cells in a 24-well plate and incubate with DMEM containing 10% FBS and [3H]-cholesterol (1 µCi/mL) for 24-48 hours to label the intracellular cholesterol pools.

-

Equilibration: Wash the cells with PBS and then incubate in serum-free DMEM containing 0.2% BSA for 18-24 hours to allow for equilibration of the radiolabel.

-

Efflux and Inhibition: Replace the equilibration medium with serum-free DMEM containing HDL (e.g., 50 µg/mL) as the cholesterol acceptor. Add various concentrations of this compound or vehicle (DMSO) to the wells. Include control wells with no HDL acceptor to measure background efflux. Incubate for 4-6 hours at 37°C.

-

Sample Collection: After incubation, collect the medium from each well.

-

Scintillation Counting: Transfer an aliquot of the medium to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Cell Lysis and Protein Assay: Wash the cells with PBS and lyse them. Determine the total radioactivity in the cell lysate and measure the protein concentration for normalization.

-

Data Analysis: Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cell lysate)) x 100. Subtract the background efflux (no acceptor). Normalize the results to the vehicle control to determine the percentage of inhibition by this compound.

Signaling Pathways and Experimental Workflows

SR-BI Downstream Signaling Pathway

SR-BI is not only a lipid transporter but also a signaling receptor. Upon HDL binding, SR-BI can initiate intracellular signaling cascades that are important for cellular functions like endothelial nitric oxide synthase (eNOS) activation and cell migration. The adaptor protein PDZK1 plays a crucial role in scaffolding SR-BI and facilitating downstream signaling. This compound, by inhibiting the conformational changes in SR-BI associated with lipid transport, can modulate these signaling events.

Caption: SR-BI downstream signaling pathway initiated by HDL binding.

High-Throughput Screening (HTS) Workflow for SR-BI Inhibitors

The discovery of this compound was the result of a high-throughput screening campaign designed to identify small molecule inhibitors of SR-BI-mediated lipid transport. The general workflow for such a screen is outlined below.

Caption: High-throughput screening workflow for identifying SR-BI inhibitors.

Conclusion

This compound is an invaluable chemical probe for dissecting the multifaceted functions of SR-BI. Its unique mechanism of inhibiting lipid transport while enhancing HDL binding has provided significant insights into the structure-function relationship of this important receptor. The detailed experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field of lipid metabolism and drug discovery, facilitating further investigation into the therapeutic potential of targeting SR-BI. The continued use and development of inhibitors like this compound will undoubtedly advance our understanding of cardiovascular disease and related metabolic disorders.

References

- 1. Cholesterol binding, efflux, and a PDZ-interacting domain of scavenger receptor–BI mediate HDL-initiated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scavenger receptor class B, type I (SR-BI) is the major route for the delivery of high density lipoprotein cholesterol to the steroidogenic pathway in cultured mouse adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDL-Mediated Cellular Cholesterol Efflux Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C323 of SR-BI is required for SR-BI-mediated HDL binding and cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of VPS13A: A Bridge for Lipid Transport at Membrane Contact Sites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vacuolar protein sorting 13 homolog A (VPS13A), also known as Chorein, is a large, evolutionarily conserved lipid transport protein crucial for maintaining cellular lipid homeostasis.[1][2] Mutations in the VPS13A gene lead to chorea-acanthocytosis, a rare and devastating neurodegenerative disorder, highlighting its critical role in neuronal function.[1][3] This technical guide provides a comprehensive overview of the discovery and characterization of VPS13A, with a focus on its function as a lipid transporter at membrane contact sites (MCSs), the interfaces where different organelles come into close apposition. We present key quantitative data, detailed experimental protocols for its study, and visual representations of its associated pathways and experimental workflows. Initially, a small molecule inhibitor of the scavenger receptor class B, type I (SR-BI) was identified and named Block Lipid Transport-1 (BLT-1); however, this is distinct from the protein-based lipid transport mediated by VPS13A.

Discovery and Identification of VPS13A (Chorein)

VPS13A was first identified through genetic studies of chorea-acanthocytosis. The gene was mapped to chromosome 9q21, and a previously unknown full-length cDNA was identified, encoding a large protein that was named "chorein".[4] Subsequent research established that this protein belongs to the VPS13 family of proteins, which are conserved from yeast to humans and play roles in intracellular protein trafficking.[5][6] The human genome encodes four VPS13 homologs (VPS13A, B, C, and D), each associated with a distinct neurological disorder, suggesting specialized functions at different membrane contact sites.[1][2]

VPS13A: A Lipid Transporter at Membrane Contact Sites

VPS13A functions as a lipid transfer protein that forms a bridge-like structure to facilitate the non-vesicular transport of lipids between organelles.[1][2] Its primary sites of action are the contact sites between the endoplasmic reticulum (ER) and mitochondria, as well as the ER and lipid droplets.[3][7][8] This localization is critical for maintaining the lipid composition of these organelles, which is essential for their proper function.

The N-terminal region of VPS13A contains a hydrophobic groove that is capable of solubilizing and transporting glycerolipids.[3][7] Structural studies of a fungal homolog of the N-terminal fragment of VPS13 revealed a tubular structure with a hydrophobic cavity that can accommodate multiple lipid molecules, suggesting a mechanism for bulk lipid transport.[7][9]

Domain Architecture and Targeting to Membrane Contact Sites

The ability of VPS13A to localize to specific membrane contact sites is dictated by its distinct domains:

-

FFAT Motif: A "two phenylalanines in an acidic tract" (FFAT) motif mediates the interaction with the ER-resident VAMP-associated proteins (VAPs), anchoring VPS13A to the ER membrane.[3][8]

-

C-terminal Region: The C-terminal portion of VPS13A is responsible for its association with mitochondria and lipid droplets.[3][8] Specifically, the DH-L-PH domains have been identified as the mitochondria-binding region and also contribute to lipid droplet association.[7]

-

Vps13 Adaptor Binding (VAB) Domain: This domain, located near the C-terminus, interacts with adaptor proteins on target membranes.[10]

Quantitative Analysis of VPS13A Function

The functional characterization of VPS13A has been supported by various quantitative assays. The following tables summarize key findings from studies on VPS13A-mediated lipid transport and its cellular consequences.

| Parameter | Method | Result | Reference |

| Lipid Transfer Activity | In vitro FRET-based assay | Demonstrated transfer of NBD-PS between liposomes, with a rate comparable to the lipid transport domain of Extended-Synaptotagmin 1. | [3] |

| Lipid Binding Specificity | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of purified protein fragments | The N-terminal region of Vps13 binds to glycerophospholipids, with an enrichment of phosphatidylcholine (PC), but not to other lipid species like sterols or ceramides. | [3] |

| Lipid Droplet Abundance in Knockout Cells | Confocal microscopy and quantitative image analysis | Loss of VPS13A in U-2 OS cells leads to a significant reduction in the number of lipid droplets upon oleate stimulation. | [5][11] |

| Mitochondria-ER Contact Sites in Knockout Cells | Transmission Electron Microscopy (TEM) and quantitative analysis | Depletion of VPS13A is associated with a decrease in the areas of proximity between the ER and mitochondria. | [8] |

Table 1: Quantitative Data on VPS13A Function

| Lipid Class | Change in VPS13A Deficient Red Blood Cells | Method | Reference |

| Phosphatidylethanolamines (PE) | Increase in species with longer chain length and higher unsaturation | Mass Spectrometry (Lipidomics) | [12] |

| Ceramides (Cer) | Alterations in specific species | Mass Spectrometry (Lipidomics) | [12] |

| Phosphatidylcholines (PC) | Alterations in specific species | Mass Spectrometry (Lipidomics) | [12] |

| Sphingomyelins (SM) | Alterations in specific species | Mass Spectrometry (Lipidomics) | [12] |

Table 2: Lipidomic Profile of VPS13A Deficient Red Blood Cells

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of VPS13A.

In Vitro FRET-Based Lipid Transfer Assay

This assay measures the transfer of fluorescently labeled lipids between two populations of liposomes, donor and acceptor, mediated by a lipid transfer protein.

Materials:

-

DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

-

Liver PE (Phosphatidylethanolamine)

-

NBD-PS (1-oleoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phospho-L-serine)

-

Rhodamine-PE (Lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

-

DGS-NTA(Ni) (1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt))

-

PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate)

-

Purified VPS13A fragment (e.g., N-terminal region)

-

96-well plates

-

FlexStation 3 Multi-Mode Microplate Reader or equivalent

Procedure:

-

Prepare Donor Liposomes: Mix lipids in chloroform to achieve the desired molar ratios (e.g., 61% DOPC, 30% liver PE, 2% NBD-PS, 2% Rhodamine-PE, and 5% DGS-NTA(Ni)). Dry the lipid mixture under a stream of nitrogen gas and then under vacuum for at least 1 hour. Resuspend the lipid film in an appropriate buffer (e.g., HK buffer: 50 mM HEPES, 120 mM potassium acetate, pH 7.5) to a final lipid concentration of 1 mM. Create unilamellar vesicles by extrusion through a 100 nm polycarbonate membrane.[13]

-

Prepare Acceptor Liposomes: Follow the same procedure as for donor liposomes, using a different lipid composition (e.g., 65% DOPC, 30% liver PE, and 5% PI(4,5)P2).[7]

-

Set up the Reaction: In a 96-well plate, mix donor and acceptor liposomes to a final concentration of 25 µM each in a reaction volume of 50 µl.[7]

-

Initiate Lipid Transfer: Add the purified VPS13A fragment to the liposome mixture to a final concentration of 0.125 µM.[3]

-

Measure FRET: Immediately begin monitoring the fluorescence of NBD at an emission wavelength of 538 nm with an excitation wavelength of 460 nm.[14] The transfer of NBD-PS from the donor (where its fluorescence is quenched by Rhodamine-PE) to the acceptor liposomes results in an increase in NBD fluorescence.

-

Data Analysis: Baseline-correct the fluorescence data. The initial rate of fluorescence increase is proportional to the lipid transfer rate.

Generation of VPS13A Knockout Cell Lines using CRISPR/Cas9

This protocol describes the generation of a stable cell line lacking functional VPS13A protein.

Materials:

-

Target cell line (e.g., U-2 OS, HEK293T)

-

CRISPR/Cas9 plasmids (expressing Cas9 and a guide RNA targeting an early exon of VPS13A)

-

Transfection reagent

-

Fluorescence-activated cell sorter (FACS) or antibiotic selection markers

-

Single-cell cloning plates

-

Genomic DNA extraction kit

-

PCR primers flanking the target site

-

Sanger sequencing reagents

-

Anti-VPS13A antibody for Western blotting

Procedure:

-

Guide RNA Design: Design and clone a guide RNA sequence targeting an early exon of the VPS13A gene to induce a frameshift mutation upon non-homologous end joining (NHEJ)-mediated repair.

-

Transfection: Co-transfect the target cells with the Cas9-expressing plasmid and the gRNA-expressing plasmid using a suitable transfection reagent.

-

Selection/Enrichment: 24-48 hours post-transfection, enrich for transfected cells using either a fluorescent marker and FACS or an antibiotic resistance gene present on the plasmids.

-

Single-Cell Cloning: Plate the enriched cells at a very low density in 96-well plates to obtain single-cell-derived colonies.

-

Screening of Clones:

-

Genomic DNA Analysis: Once colonies are established, extract genomic DNA. Amplify the targeted region by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).

-

Western Blot Analysis: Lyse the cells from promising clones and perform Western blotting using an anti-VPS13A antibody to confirm the absence of the full-length protein.[5][15]

-

-

Expansion and Validation: Expand the confirmed knockout clones and further validate the phenotype of interest.

Live-Cell Imaging of VPS13A Localization

This protocol allows for the visualization of the subcellular localization and dynamics of VPS13A in living cells.

Materials:

-

Cell line of interest

-

Expression vector for fluorescently tagged VPS13A (e.g., VPS13A-GFP)

-

Transfection reagent

-

Glass-bottom imaging dishes

-

Live-cell imaging microscope (e.g., spinning disk confocal) equipped with an environmental chamber (37°C, 5% CO2)

-

Fluorescent markers for organelles (e.g., MitoTracker for mitochondria, LipidTox for lipid droplets)

Procedure:

-

Cell Plating and Transfection: Plate cells on glass-bottom dishes. Transfect the cells with the VPS13A-GFP expression vector.

-

Organelle Staining: Prior to imaging, incubate the cells with fluorescent markers for specific organelles according to the manufacturer's instructions.

-

Image Acquisition:

-

Place the dish in the environmental chamber of the microscope.

-

Use a 63x or 100x oil-immersion objective to locate transfected cells expressing VPS13A-GFP.

-

Acquire images in the appropriate fluorescence channels for VPS13A-GFP and the organelle markers.

-

For dynamic studies, acquire time-lapse series of images.

-

-

Image Analysis: Analyze the images for colocalization between VPS13A-GFP and the organelle markers using image analysis software (e.g., ImageJ/Fiji).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to VPS13A research.

Caption: VPS13A localization at membrane contact sites.

Caption: Workflow for the in vitro FRET-based lipid transfer assay.

Caption: Experimental workflow for generating VPS13A knockout cell lines.

Conclusion and Future Directions

The discovery and characterization of VPS13A as a lipid transfer protein at membrane contact sites have significantly advanced our understanding of cellular lipid homeostasis and the molecular basis of chorea-acanthocytosis. The experimental approaches detailed in this guide provide a robust framework for further investigation into the precise mechanisms of VPS13A-mediated lipid transport, its regulation, and its role in neuronal health and disease. Future research will likely focus on identifying the full spectrum of lipids transported by VPS13A, elucidating the regulatory mechanisms that control its localization and activity, and exploring therapeutic strategies to counteract the effects of its dysfunction in neurodegenerative diseases. The continued development of sophisticated imaging and analytical techniques will be instrumental in unraveling the complexities of this essential lipid transporter.

References

- 1. FRET-based PS transfer assays [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. VPS13A and VPS13C are lipid transport proteins differentially localized at ER contact sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]

- 5. VPS13A and VPS13C Influence Lipid Droplet Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Universal Approach to Analyzing Transmission Electron Microscopy with ImageJ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human VPS13A is associated with multiple organelles and influences mitochondrial morphology and lipid droplet motility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. GFP - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Liposome-based experiments [bio-protocol.org]

- 14. FRET-based lipid-transfer assay [bio-protocol.org]

- 15. elifesciences.org [elifesciences.org]

An In-depth Technical Guide to BLT1 Gene Expression in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The leukotriene B4 receptor 1 (BLT1), encoded by the LTB4R gene, is a high-affinity G protein-coupled receptor for the potent lipid chemoattractant, leukotriene B4 (LTB4)[1][2]. This receptor plays a pivotal role in the initiation and amplification of inflammatory responses by mediating the recruitment and activation of various immune cells.[3] Activation of BLT1 on leukocytes, including neutrophils, macrophages, T cells, and mast cells, triggers a cascade of events including chemotaxis, adhesion, and the production of pro-inflammatory cytokines, thereby orchestrating the inflammatory infiltrate at sites of tissue injury and infection.[3] Dysregulation of the LTB4/BLT1 signaling axis has been implicated in the pathogenesis of a wide range of chronic inflammatory diseases, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of BLT1 gene expression in key inflammatory disorders, details of associated signaling pathways, and relevant experimental methodologies.

BLT1 Gene Expression in Inflammatory Diseases

The expression of BLT1 is dynamically regulated and often upregulated in the context of inflammation. Below is a summary of its expression in several major inflammatory diseases.

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the LTB4/BLT1 pathway is significantly implicated.[4] Elevated levels of LTB4 are found in the synovial fluid of RA patients, correlating with disease severity.[5] While both BLT1 and the low-affinity LTB4 receptor, BLT2, are expressed in the synovium of RA patients, leukocytes infiltrating the synovial fluid predominantly express BLT1 mRNA.[6] Studies in animal models of arthritis have demonstrated that mice lacking BLT1 are protected from developing the disease, highlighting the critical role of this receptor in neutrophil recruitment to the joints and the subsequent inflammatory cascade.[5][7]

Asthma

Asthma, a chronic inflammatory disease of the airways, is another condition where the LTB4/BLT1 axis is a key player. This pathway is crucial for allergen-induced airway hyperresponsiveness and inflammation.[8] BLT1 is expressed on various immune cells involved in asthma pathogenesis, including T cells.[9] Notably, the number of BLT1-expressing CD8+ T cells is correlated with asthma severity.[10] These BLT1+ CD8+ T cells are a significant source of IL-13, a key cytokine in asthma pathophysiology.[11][12] Studies in mouse models have shown that BLT1 deficiency leads to reduced airway hyperresponsiveness and inflammation.[8]

Atherosclerosis

Atherosclerosis, a chronic inflammatory disease of the arteries, also involves the LTB4/BLT1 pathway. BLT1 receptor proteins are detected in human atherosclerotic plaques, where they are found on macrophages, endothelial cells, and vascular smooth muscle cells (SMCs).[13][14] The expression of BLT1 is upregulated in atherosclerotic vessels compared to normal arteries.[13] In animal models, deficiency of BLT1 in atherosclerosis-susceptible mice results in a significant reduction in plaque formation, which is associated with decreased recruitment of SMCs and macrophages.[14]

Psoriasis

Psoriasis is a chronic inflammatory skin disease. While research is ongoing, studies suggest the involvement of the LTB4/BLT1 pathway in the pathogenesis of psoriasis.[15] Blockade of BLT1 has been shown to ameliorate psoriasis-like inflammation in mouse models, primarily by inhibiting the infiltration of neutrophils.[15]

Inflammatory Bowel Disease (IBD)

In inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis, the LTB4/BLT1 signaling pathway is involved in driving the inflammatory response.[16] The expression of enzymes involved in LTB4 synthesis is increased in the colonic mucosa of patients with active IBD.[17] In mouse models of colitis, BLT1 deficiency has been shown to ameliorate the disease by reducing the infiltration of inflammatory cells.[16][18] BLT1 signaling in dendritic cells plays a role in promoting the differentiation of pro-inflammatory T helper 1 (Th1) and Th17 cells in the gut.[16]

Quantitative Data on BLT1 Gene Expression

| Disease | Sample Type | Cell Type(s) | Change in BLT1 Expression | Reference(s) |

| Rheumatoid Arthritis | Synovial Fluid | Leukocytes | Increased mRNA expression | [6] |

| Synovial Tissue | General Tissue | Increased mRNA expression compared to Osteoarthritis | [6] | |

| Asthma | Peripheral Blood | CD8+ T cells | Increased number of BLT1-expressing cells, higher in steroid-resistant patients | [10][11] |

| Bronchoalveolar Lavage (BAL) | T cells | Enriched population of BLT1+ T cells compared to peripheral blood | [9] | |

| Atherosclerosis | Carotid Artery Plaques | Macrophages, Endothelial Cells, Smooth Muscle Cells | Increased protein expression | [13][14] |

| Peripheral Blood Mononuclear Cells | Mononuclear Cells | Increased mRNA expression in patients with carotid atherosclerosis | [19] | |

| Psoriasis | Animal Model (Skin) | General Tissue | Implicated through functional studies with BLT1 antagonists/knockouts | [15] |

| Inflammatory Bowel Disease | Animal Model (Colon) | General Tissue | Implicated through functional studies with BLT1 knockouts | [16][18] |

BLT1 Signaling Pathways

Upon binding of LTB4, BLT1, a G protein-coupled receptor, activates several downstream signaling cascades that are crucial for its pro-inflammatory functions.

Caption: BLT1 signaling pathway upon LTB4 binding.

Experimental Protocols

Measurement of BLT1 mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)

This method is used to quantify the amount of BLT1 mRNA in a given sample, providing a measure of gene expression.

1. RNA Extraction:

-

Isolate total RNA from cells or tissues of interest using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

Typically, 1 µg of total RNA is used per 20 µL reaction.

-

The reaction is incubated according to the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

3. Real-Time qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for BLT1 and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green Master Mix, Applied Biosystems).

-

Perform the qPCR reaction in a real-time PCR system.

-

A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of BLT1 mRNA, normalized to the reference gene.

Analysis of BLT1 Protein Expression by Flow Cytometry

This technique is used to identify and quantify the percentage of cells expressing the BLT1 receptor on their surface.

1. Cell Preparation:

-

Isolate single cells from peripheral blood, bronchoalveolar lavage fluid, or dissociated tissues.

-

Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

2. Staining:

-

Resuspend the cells in the staining buffer.

-

Add a fluorochrome-conjugated anti-BLT1 antibody and antibodies against other cell surface markers to identify specific cell populations (e.g., CD3, CD4, CD8 for T cells).

-

Incubate for 30 minutes at 4°C in the dark.

-

Include an isotype control to account for non-specific antibody binding.

3. Data Acquisition and Analysis:

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in staining buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using flow cytometry software (e.g., FlowJo) to gate on the cell population of interest and determine the percentage of BLT1-positive cells and their mean fluorescence intensity (MFI).

Caption: Workflow for analyzing BLT1 protein expression by flow cytometry.

Conclusion

The leukotriene B4 receptor 1 (BLT1) is a critical mediator of inflammation across a spectrum of diseases. Its heightened expression in inflamed tissues and its essential role in recruiting and activating immune cells underscore its significance as a pathogenic factor. The data and methodologies presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the role of BLT1 in inflammatory diseases and to explore its potential as a therapeutic target. Future research will likely focus on developing more specific and effective BLT1 antagonists and on identifying the precise patient populations that would benefit most from such targeted therapies.

References

- 1. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene - LTB4R [maayanlab.cloud]

- 4. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Differential expression of leukotriene B4 receptor subtypes (BLT1 and BLT2) in human synovial tissues and synovial fluid leukocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Leukotriene B4 Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukotriene B4 receptor 1 is differentially expressed on peripheral T cells of steroid-sensitive and -resistant asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LeukotrieneB4 receptor 1 is Differentially Expressed on Peripheral T Cells of Steroid-Sensitive and -Resistant Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. ahajournals.org [ahajournals.org]

- 15. The absence of the leukotriene B4 receptor BLT1 attenuates peripheral inflammation and spinal nociceptive processing following intraplantar formalin injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inflammatory bowel disease: DCs sense LTB4 to drive TH1 and TH17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Colonic expression of leukotriene-pathway enzymes in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. academic.oup.com [academic.oup.com]

The Role of BLT-1 in Inhibiting HDL Cholesterol Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

High-density lipoprotein (HDL) plays a crucial role in reverse cholesterol transport, a process vital for preventing atherosclerosis. A key protein in this pathway is the Scavenger Receptor, Class B, Type I (SR-BI), which mediates the selective uptake of cholesteryl esters from HDL into cells. Understanding the modulation of SR-BI activity is of significant interest for therapeutic development. This technical guide provides an in-depth analysis of Blocker of Lipid Transport-1 (BLT-1), a potent and selective small molecule inhibitor of SR-BI-mediated lipid transport. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the associated molecular interactions and workflows. It is important to distinguish this compound, the SR-BI inhibitor, from the leukotriene B4 receptor 1, which is also sometimes abbreviated as BLT1. This document focuses exclusively on the former.

Introduction to this compound and its Target, SR-BI

The Scavenger Receptor, Class B, Type I (SR-BI) is a cell surface glycoprotein that facilitates the bidirectional movement of lipids, primarily cholesterol and cholesteryl esters, between HDL particles and cells.[1] This process, known as selective lipid uptake, is a critical step in reverse cholesterol transport, where excess cholesterol from peripheral tissues is returned to the liver for excretion.[2][3]

Blocker of Lipid Transport-1 (this compound) is a synthetic, cell-permeable, and reversible thiosemicarbazone derivative that has been identified as a potent and selective inhibitor of SR-BI-mediated lipid transport.[4][5][6] It serves as a valuable research tool for studying the intricacies of HDL metabolism and the function of SR-BI.[6]

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a unique mechanism that uncouples HDL binding from lipid transport. While it potently blocks the uptake of lipids from HDL, it paradoxically enhances the binding of HDL particles to SR-BI.[4]

The molecular target of this compound has been identified as the SR-BI protein itself.[6] Specifically, this compound is thought to interact with a cysteine residue, Cys384, located within a hydrophobic channel of the extracellular domain of SR-BI.[1][7] This interaction is believed to induce a conformational change in SR-BI that locks the receptor in a high-affinity state for HDL binding, while simultaneously obstructing the channel required for lipid transfer.[1]

Signaling and Interaction Pathway

The interaction between HDL, SR-BI, and this compound can be visualized as a multi-step process. In the absence of this compound, HDL binds to SR-BI, facilitating the transfer of cholesteryl esters into the cell. When this compound is present, it binds to SR-BI, leading to a conformational change that enhances HDL binding but prevents the subsequent lipid transport.

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high efficacy in blocking SR-BI-mediated lipid uptake.

| Assay | Cell Line | Lipid Tracer | This compound IC50 (nM) | Reference |

| Selective Uptake | ldlA[mSR-BI] | [3H]CE-HDL | 110 | [5] |

| Selective Uptake | ldlA[mSR-BI] | DiI-HDL | 60 | [5] |

| Cholesterol Efflux | ldlA[mSR-BI] | [3H]cholesterol | ~100-200 | [4] |

Experimental Protocols

The following sections outline the key experimental procedures used to characterize the inhibitory effects of this compound on HDL cholesterol uptake.

Cell Culture and Transfection

-

Cell Line: Chinese Hamster Ovary (CHO) cells deficient in the low-density lipoprotein receptor (ldlA) are commonly used. These cells are stably transfected to express murine SR-BI (ldlA[mSR-BI]).

-

Culture Conditions: Cells are maintained in a standard growth medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

HDL Labeling

-

Fluorescent Labeling (DiI-HDL): HDL is labeled with the fluorescent lipophilic tracer 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI). This allows for the tracking of lipid uptake by fluorescence measurement.

-

Radiolabeling ([3H]CE-HDL): HDL is labeled with radiolabeled cholesteryl esters, such as [3H]cholesteryl oleate. This enables the quantification of cholesteryl ester uptake through scintillation counting.

HDL Lipid Uptake Assay

This assay measures the ability of cells to take up lipids from HDL particles.

Figure 2: Workflow for HDL Lipid Uptake Assay.

Cholesterol Efflux Assay

This assay measures the capacity of HDL to accept cholesterol from cells, a key step in reverse cholesterol transport.

Figure 3: Workflow for Cholesterol Efflux Assay.

Conclusion and Future Directions

This compound is a powerful tool for dissecting the molecular mechanisms of SR-BI-mediated lipid transport. Its ability to uncouple HDL binding from lipid uptake has provided significant insights into the function of this important receptor. Future research may focus on leveraging the unique properties of this compound and similar compounds to develop novel therapeutics for managing cholesterol-related disorders. Further structural studies of the SR-BI-BLT-1 complex will be invaluable for understanding the precise conformational changes that lead to the inhibition of lipid transport.

References

- 1. researchgate.net [researchgate.net]

- 2. HDL and Reverse Cholesterol Transport: Basic Mechanisms and their Roles in Vascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-density lipoprotein metabolism and reverse cholesterol transport: strategies for raising HDL cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of chemical inhibitors of the selective transfer of lipids mediated by the HDL receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of the Molecular Target of Small Molecule Inhibitors of HDL Receptor SR-BI Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Leukotriene B4 Receptor 1 (BLT1): A Technical Guide to Downstream Signaling and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator central to the initiation and amplification of inflammatory responses. Its effects are primarily mediated through the high-affinity G protein-coupled receptor (GPCR), BLT1. Activation of BLT1 on immune cells, particularly leukocytes, triggers a cascade of intracellular signaling events that culminate in critical cellular functions such as chemotaxis, degranulation, and the production of inflammatory cytokines. Understanding the intricate downstream signaling network of BLT1 is paramount for the development of novel therapeutics targeting a wide range of inflammatory diseases, including asthma, arthritis, and atherosclerosis. This technical guide provides a comprehensive overview of the primary downstream targets of BLT1, detailed experimental protocols for their analysis, and quantitative data to facilitate research and development in this field.

Introduction to Leukotriene B4 and its Receptor BLT1

Leukotriene B4 is a product of the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism and is recognized as one of the most potent chemoattractants for neutrophils.[1] The biological actions of LTB4 are principally mediated by BLT1, a seven-transmembrane receptor coupled to heterotrimeric G proteins.[2] BLT1 is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, macrophages, and T cells.[3] Upon LTB4 binding, BLT1 undergoes a conformational change that initiates a complex network of downstream signaling pathways, which can be broadly categorized into G protein-dependent and β-arrestin-dependent cascades.[4] These pathways collectively orchestrate the pro-inflammatory cellular responses attributed to LTB4.

Core Signaling Pathways Downstream of BLT1

The activation of BLT1 by LTB4 initiates signaling through multiple canonical pathways, primarily involving Gαi and Gαq protein subunits, as well as β-arrestin-mediated regulation.

G Protein-Dependent Signaling

BLT1 primarily couples to pertussis toxin (PTX)-sensitive Gαi and, in some contexts, Gαq/16 proteins to activate key downstream effectors.[5][6]

-

Phospholipase C (PLC) and Calcium Mobilization: Activation of Gαq or the βγ subunits of Gαi leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This rapid increase in intracellular calcium is a critical signal for numerous cellular processes, including enzyme activation and chemotaxis.[7]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunits released from activated Gαi can directly activate phosphoinositide 3-kinase (PI3K).[7] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane.[6] Once at the membrane, Akt is phosphorylated and activated, subsequently phosphorylating a multitude of downstream targets to regulate cell survival, proliferation, and metabolism.[8]

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: BLT1 activation leads to the phosphorylation and activation of several members of the MAPK family, including extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[5][7]

-

ERK1/2 Pathway: The activation of ERK1/2 is often mediated through a Ras/Raf/MEK cascade initiated by G protein signaling.[7] Phosphorylated ERK1/2 translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and differentiation.

-

p38 MAPK Pathway: The p38 MAPK pathway is strongly activated by LTB4 and plays a crucial role in the production of inflammatory cytokines.[3] Its activation can be dependent on transforming growth factor-β-activated kinase 1 (TAK1).[3]

-

-

Nuclear Factor-κB (NF-κB) Activation: BLT1 signaling leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[7][9] This can occur through various upstream kinases, including those in the MAPK and PI3K/Akt pathways, which converge on the IκB kinase (IKK) complex. IKK activation leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9][10]

β-Arrestin-Dependent Signaling and Regulation

In addition to G protein-mediated signaling, BLT1 activity is regulated by β-arrestins. Following agonist binding and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor's C-terminal tail.[4] This recruitment has two major consequences:

-

Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor.[4] It also acts as an adapter protein, linking BLT1 to the endocytic machinery (e.g., clathrin), which facilitates receptor internalization into endosomes.[4] This process serves to attenuate signaling from the cell surface.

-

Scaffolding for Signaling Complexes: β-arrestins can also function as scaffolds, assembling signaling complexes that can initiate a second wave of signaling, often with different kinetics and subcellular localization compared to G protein-mediated signals. While less characterized for BLT1 compared to other GPCRs, this can include the activation of kinases like ERK1/2 from an endosomal compartment.

Quantitative Analysis of BLT1 Downstream Signaling

The following tables summarize key quantitative parameters associated with BLT1 signaling, compiled from various studies. These values can vary depending on the cell type, experimental conditions, and assay used.

Table 1: LTB4 Dose-Response for Calcium Mobilization

| Cell Type | Ligand | EC50 Value (nM) | Assay Method | Reference |

| Human Polymorphonuclear Leukocytes | LTB4 | 0.2 nM (High-affinity) | Quin-2 Fluorimetry | [3] |

| Human Polymorphonuclear Leukocytes | LTB4 | 30 nM (Low-affinity) | Quin-2 Fluorimetry | [3] |

| Human Monocytes | LTB4 | 1.17 nM | Fluo-4 Fluorimetry | [2] |

| Differentiated U-937 Cells | LTB4 | ~2 nM | Fura-2 Fluorimetry | [11] |

Table 2: Activation of Downstream Kinases

| Downstream Target | Cell Type | LTB4 Concentration | Time Point | Observation | Reference |

| ERK1/2 | U-937 Cells | 10⁻⁷ M | 15 min | Peak phosphorylation observed | [5] |

| JNK1/2 | U-937 Cells | 10⁻⁷ M | 15 min | Peak phosphorylation observed | [5] |

| Akt (PKB) | U-937 Cells | 10⁻⁷ M | 15 min | Peak phosphorylation observed | [5] |

| p38 MAPK | Neutrophils | 100 nM | 6 hours | Phosphorylation induced | [3] |

Table 3: Functional Cellular Responses

| Cellular Response | Cell Type | LTB4 Concentration | Observation | Reference |

| Chemotaxis | Human Neutrophils | 10⁻⁸ M - 10⁻⁶ M | Dose-dependent increase in migration | [9] |

| IL-8 Secretion | Human Neutrophils | 100 nM | Potentiates TLR-ligand induced IL-8 secretion | [3] |

| NF-κB Activation | Macrophages | Not specified | Enhances MyD88-dependent NF-κB activation | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of BLT1 signaling. Below are protocols for key experiments.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in response to LTB4 stimulation using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

Cells expressing BLT1 (e.g., human neutrophils, PBMCs, or a transfected cell line)

-

Fluo-4 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

LTB4 stock solution

-

BLT1 antagonist (e.g., U-75302) for control experiments

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Dye Loading: Add Fluo-4 AM (final concentration 2-5 µM) and an equal volume of Pluronic F-127 to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh HBSS. Repeat the wash step twice to remove extracellular dye.

-

Plating: Resuspend the final cell pellet in HBSS and plate 100 µL of the cell suspension into each well of the 96-well plate.

-

Baseline Reading: Place the plate in the fluorescence plate reader (e.g., FLIPR or FlexStation) set to an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm. Record the baseline fluorescence for 1-2 minutes.

-

Stimulation: Using the instrument's injector, add 100 µL of 2x concentrated LTB4 solution to the wells to achieve the desired final concentration. For antagonist experiments, pre-incubate cells with the antagonist for 15-30 minutes before LTB4 addition.

-

Data Acquisition: Continue recording the fluorescence intensity for 5-10 minutes post-stimulation to capture the peak response and subsequent decay.

-

Analysis: The change in fluorescence (F/F₀) is calculated, where F is the fluorescence at any given time and F₀ is the baseline fluorescence. The peak response is used to generate dose-response curves and calculate EC50 values.

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following LTB4 stimulation.

Materials:

-

Cells expressing BLT1

-

Serum-free culture medium

-

LTB4 stock solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Starvation: Plate cells to achieve 70-80% confluency. Prior to stimulation, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[5]

-

Stimulation: Treat the cells with the desired concentrations of LTB4 for various time points (e.g., 0, 2, 5, 15, 30 minutes).

-

Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[10]

-

Lysate Collection: Collect the lysates in microfuge tubes, incubate on ice for 30 minutes with periodic vortexing, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load 10-20 µg of protein per lane on an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[5]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.[12]

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an anti-total ERK1/2 antibody.[5]

-

Analysis: Quantify band intensity using densitometry software. Express p-ERK1/2 levels as a ratio of total ERK1/2 and calculate the fold change relative to the unstimulated control.[13]

Neutrophil Chemotaxis Assay (Under-Agarose Method)

This assay measures the directional migration of neutrophils towards a chemoattractant gradient under a layer of agarose.

Materials:

-

Primary human neutrophils

-

Agarose

-

Culture medium (e.g., 50% PBS, 50% mHBSS)

-

Bovine Serum Albumin (BSA)

-

LTB4 or other chemoattractants (e.g., fMLP)

-

Cell culture dishes

-

Biopsy punch (1 mm)

-

Microscope with imaging capabilities

Procedure:

-

Plate Coating: Coat 35 mm cell culture dishes with 1% BSA in PBS for 1 hour at 37°C.[7]

-

Agarose Gel Preparation: Prepare a 0.5% agarose solution in the appropriate culture medium. Pour the warm agarose solution into the coated dishes and allow it to solidify for at least 40 minutes.[7]

-

Well Creation: Using a 1 mm biopsy punch, create three wells in a straight line, approximately 2 mm apart from each other.[7]

-

Chemoattractant Loading: Add 10 µL of the chemoattractant solution (e.g., 1 µM LTB4) to the central well. Allow the chemoattractant to diffuse for 15-30 minutes at 37°C to establish a gradient.

-

Cell Loading: Isolate human neutrophils and resuspend them at a concentration of 2.5 x 10⁵ cells/mL. Add 10 µL of the cell suspension to the outer wells.

-

Incubation: Place the dish in a humidified incubator at 37°C with 5% CO₂ for 2-3 hours to allow for cell migration.

-

Imaging and Analysis: After incubation, visualize the cells under a microscope. The migration can be quantified by measuring the distance the cells have moved from the edge of the loading well towards the chemoattractant well. The chemotactic index can be calculated as the ratio of the distance migrated towards the chemoattractant versus the distance migrated towards a negative control.

References

- 1. pnas.org [pnas.org]

- 2. Critical role for polar residues in coupling leukotriene B4 binding to signal transduction in BLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Real-time imaging of leukotriene B₄ mediated cell migration and BLT1 interactions with β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3K-Independent AKT Activation in Cancers: A Treasure Trove for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukotriene B4 enhances the generation of pro-inflammatory microRNAs to promote MyD88-dependent macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukotriene B4 amplifies NF-κB activation in mouse macrophages by reducing SOCS1 inhibition of MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Proteomics and Phosphoproteomics Support a Role for Mut9-Like Kinases in Multiple Metabolic and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

BLT-1: A Potent Tool for Unraveling the Complexities of Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The leukotriene B4 receptor 1 (BLT-1), a high-affinity G protein-coupled receptor for the potent inflammatory lipid mediator leukotriene B4 (LTB4), has emerged as a critical player in a spectrum of physiological and pathological processes. Beyond its well-established role in inflammation and immune cell trafficking, recent evidence has illuminated a pivotal function for this compound in the intricate regulation of lipid metabolism. This technical guide provides a comprehensive overview of this compound as a valuable tool for studying lipid metabolism, with a focus on its signaling pathways, quantitative data, and detailed experimental protocols.

Data Presentation: Quantitative Insights into this compound Function